molecular formula C8H7FO3 B132538 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone CAS No. 147220-82-4

1-(2,4-Dihydroxyphenyl)-2-fluoroethanone

Cat. No.: B132538
CAS No.: 147220-82-4
M. Wt: 170.14 g/mol
InChI Key: QLSKYHNQQWZTLN-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-fluoroethanone (CAS: 147220-82-4) is a fluorinated hydroxyacetophenone derivative with the molecular formula C₈H₇FO₃ (molecular weight: 170.14 g/mol). Its structure features a 2,4-dihydroxyphenyl group attached to a fluoro-substituted ethanone moiety. The compound is synthesized via the Hoesch reaction, as referenced in procedures involving boron trifluoride (BF₃) or related catalysts . This reaction typically employs resorcinol derivatives and fluorinated acetonitriles or acyl halides under acidic conditions. The fluorine atom at the β-position of the ketone group introduces significant electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity.

Properties

CAS No.

147220-82-4

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-fluoroethanone

InChI

InChI=1S/C8H7FO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2

InChI Key

QLSKYHNQQWZTLN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)O)C(=O)CF

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)CF

Synonyms

Ethanone, 1-(2,4-dihydroxyphenyl)-2-fluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Hydroxyacetophenones

The following table summarizes key structural and synthetic differences between 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Properties
This compound C₈H₇FO₃ 170.14 2,4-dihydroxyphenyl, β-fluoro Hoesch reaction Enhanced acidity due to β-fluoro EWG
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone C₈H₅F₃O₃ 202.12 2,4-dihydroxyphenyl, trifluoro Commercial synthesis (e.g., KingChem) Higher lipophilicity, stronger EWG effects
2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone C₁₄H₁₁FO₄ 262.24 2,4,6-trihydroxyphenyl, 4-fluoro Hoesch reaction with fluorobenzonitrile Increased hydroxyl solubility
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone C₁₄H₁₁FO₃ 246.24 2,4-dihydroxyphenyl, 4-fluorophenyl BF₃-mediated coupling Biphenyl structure, potential stability
Ononetin (1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone) C₁₅H₁₄O₄ 258.27 2,4-dihydroxyphenyl, 4-methoxy Unspecified (literature references) Methoxy as EDG, altered reactivity

Key Observations :

  • Fluorine Substitution: The β-fluoro group in the target compound enhances acidity compared to non-fluorinated analogs like 1-(2,4-Dihydroxyphenyl)ethanone (parent compound without fluorine) .
  • Hydroxyl Group Positioning : Compounds with additional hydroxyl groups (e.g., 2,4,6-trihydroxyphenyl) demonstrate higher solubility in polar solvents but may face stability challenges due to oxidative susceptibility .
  • Aromatic Ring Modifications: Substituting the phenyl ring with groups like methoxy (e.g., Ononetin) or fluorophenyl alters electronic properties and steric hindrance, impacting binding affinities in biological systems .

Physicochemical and Functional Comparisons

  • Acidity: The β-fluoro group in the target compound lowers the pKa of phenolic hydroxyl groups compared to non-fluorinated analogs, facilitating deprotonation in basic conditions .
  • Solubility: Trihydroxyphenyl derivatives (e.g., 2,4,6-trihydroxy substitution) exhibit greater aqueous solubility, whereas trifluoroethanones are more lipophilic .
  • Biological Relevance: The target compound is a precursor in synthesizing psoralen-based immunoproteasome inhibitors, highlighting its role in medicinal chemistry . Chalcone derivatives (e.g., 2',4'-dihydroxy chalcone) share structural motifs but differ in bioactivity due to conjugated double bonds .

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported synthesis involves a Friedel-Crafts acylation between resorcinol (1,3-dihydroxybenzene) and 4-fluorophenylacetic acid, catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction proceeds via electrophilic aromatic substitution, where BF₃ activates the carbonyl group of 4-fluorophenylacetic acid, facilitating acylation at the para position of resorcinol.

Reaction conditions :

  • Temperature : 80°C

  • Atmosphere : Inert gas (e.g., nitrogen or argon)

  • Molar ratio : Resorcinol : 4-fluorophenylacetic acid = 1 : 1.1

  • Catalyst loading : 1.2 equivalents of BF₃·OEt₂

  • Solvent : Anhydrous dichloromethane or toluene

Under these conditions, the reaction achieves a yield of 92%. The use of an inert atmosphere prevents oxidation of resorcinol, which can lead to quinone formation.

Purification and Characterization

The crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate (3:1) eluent. Key characterization data includes:

  • Melting point : 145–146°C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H, OH), 10.85 (s, 1H, OH), 7.85–7.75 (m, 2H, Ar-H), 7.25–7.15 (m, 2H, Ar-H), 6.35 (d, J = 2.4 Hz, 1H, Ar-H), 6.30 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.15 (s, 2H, CH₂).

  • HRMS : m/z 246.23 [M+H]⁺ (calculated for C₁₄H₁₁FO₃: 246.23).

Aqueous N-Methylpyrrolidone-Mediated Condensation

Process Optimization

An alternative method employs resorcinol and benzotrichloride in an aqueous N-methylpyrrolidone (NMP) solution, followed by vacuum distillation. This approach eliminates carcinogenic dioxane solvents and simplifies purification:

Reaction steps :

  • Dissolution : Resorcinol (3.53 mol) is dissolved in a 20–50 wt.% aqueous NMP solution at 40–50°C.

  • Addition : Benzotrichloride (3.9 mol) is added dropwise over 2–3.5 hours with vigorous stirring.

  • Stirring : The mixture is stirred for an additional 3 hours at 45–50°C.

  • Cooling and filtration : The product precipitates upon cooling and is filtered, yielding a golden-yellow crude product.

Key advantages :

  • Yield : 96% after vacuum distillation.

  • Purity : Distillation under 1 mm Hg at 180–185°C removes color bodies, yielding white crystals.

Solvent and Temperature Effects

The use of aqueous NMP (20–50 wt.%) prevents side reactions such as etherification or diarylketone formation. Higher NMP concentrations (>50 wt.%) increase solubility but hinder filtration, while lower concentrations (<20 wt.%) reduce reaction rates.

Comparative Analysis of Synthetic Routes

The table below summarizes the two primary methods:

Parameter Friedel-Crafts Method NMP-Mediated Method
Yield 92%96%
Reaction Time 6–8 hours5–6 hours
Catalyst/Solvent BF₃·OEt₂ / DichloromethaneAqueous NMP
Purification Column chromatographyVacuum distillation
Byproducts Quinones (<5%)Chlorobenzene derivatives (<3%)
Scalability Laboratory scaleIndustrial scale

The NMP-mediated method is preferable for large-scale production due to its streamlined purification and avoidance of hazardous solvents.

Challenges in Fluorine Incorporation

Fluorine Source Selection

While 4-fluorophenylacetic acid is the preferred fluorine source, alternatives like 2-fluoroethanol (FE) have been explored. FE reacts with resorcinol under acidic conditions, but this route faces challenges:

  • Low yield : <30% due to competing etherification.

  • Toxicity : FE metabolizes to fluoroacetate, a potent toxin.

Stability of Fluorinated Intermediates

Fluorinated intermediates, such as 2-fluoroacetaldehyde, are prone to dehydrofluorination in basic media, forming acetaldehyde . Maintaining a pH < 7 during synthesis is critical to prevent this side reaction.

Q & A

Q. What are the recommended synthetic pathways for 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves fluorination of a precursor such as 2,4-dihydroxyacetophenone. A two-step approach is common:

Friedel-Crafts Acylation : Introduce the acetyl group to the 2,4-dihydroxyphenyl backbone under acidic conditions (e.g., AlCl₃ catalyst) .

Fluorination : Use nucleophilic substitution (e.g., KF in DMF) or electrophilic fluorinating agents (e.g., Selectfluor®) to replace a hydroxyl or halogen substituent with fluorine .

  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, and adjust solvent polarity (e.g., DMF vs. THF) to improve yield .

    • Data Table : Key Reaction Parameters
StepReagents/ConditionsYield RangePurity (HPLC)
AcylationAlCl₃, CH₃COCl, 0–5°C60–75%≥95%
FluorinationSelectfluor®, 80°C40–55%≥90%

Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • NMR :

  • ¹H NMR : Identify phenolic protons (δ 10–12 ppm) and fluorinated ethanone protons (δ 4.5–5.5 ppm). Compare with non-fluorinated analogs to confirm substitution .

  • ¹⁹F NMR : A singlet near δ -120 ppm confirms the presence of the fluorine atom .

  • IR : Detect O–H stretching (3200–3500 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹). Fluorine substitution reduces C=O stretching frequency by ~20 cm⁻¹ .

  • Mass Spectrometry : ESI-MS in negative mode shows [M–H]⁻ peaks. Fragmentation patterns distinguish between positional isomers (e.g., 2-fluoro vs. 4-fluoro) .

    • Data Table : Representative Spectroscopic Data
TechniqueKey PeaksInterpretation
¹H NMRδ 12.1 (s, 1H), δ 5.2 (d, 1H)2,4-dihydroxy and fluorinated CH₂
¹⁹F NMRδ -122 (s)Single fluorine substituent
IR1685 cm⁻¹C=O with electron-withdrawing F

Advanced Research Questions

Q. How does fluorination at the ethanone position influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electronegativity alters electron density:
  • Computational Analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) show decreased electron density on the carbonyl carbon, enhancing electrophilicity for nucleophilic attacks .

  • Experimental Validation : Compare reaction rates with non-fluorinated analogs in nucleophilic substitution (e.g., Grignard reactions). Fluorinated derivatives exhibit 2–3x faster kinetics .

    • Data Table : Electronic Parameters (DFT)
PropertyThis compoundNon-Fluorinated Analog
C=O Bond Length1.22 Å1.24 Å
HOMO-LUMO Gap4.8 eV5.2 eV

Q. What strategies resolve contradictions in reported biological activities of fluorinated dihydroxyphenyl derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) arise from assay conditions or substituent positioning. Mitigate via:

Standardized Assays : Use cell-free DPPH radical scavenging (pH 7.4) and cell-based ROS detection (e.g., H₂DCFDA) to compare activity .

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